5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
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Overview
Description
Preparation Methods
The synthesis of compound 21n involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of a thiophene derivative with an appropriate amine under controlled conditions.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Final coupling reaction: The final product is obtained by coupling the intermediate with a fluorophenyl derivative under specific reaction conditions.
Chemical Reactions Analysis
Compound 21n undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 21n has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of 15-lipoxygenase 2, providing insights into enzyme-substrate interactions.
Biology: It is used in cellular assays to investigate its effects on various biological pathways, including inflammation and cell signaling.
Medicine: It has potential therapeutic applications due to its inhibitory effects on enzymes involved in inflammatory processes.
Mechanism of Action
Compound 21n exerts its effects by inhibiting the activity of 15-lipoxygenase 2 (ALOX15B). This enzyme is involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators. By inhibiting ALOX15B, compound 21n reduces the production of these mediators, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include the binding of compound 21n to the active site of ALOX15B, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Compound 21n can be compared with other similar compounds, such as:
Compound 21: Another synthetic organic compound with inhibitory effects on different enzymes.
Compound 22: Known for its effects on similar biological pathways but with different molecular targets.
Compound 23: Exhibits similar inhibitory effects but with a different chemical structure.
The uniqueness of compound 21n lies in its specific inhibitory effects on 15-lipoxygenase 2, making it a valuable tool in studying the role of this enzyme in various biological processes.
Properties
Molecular Formula |
C30H36FN5O3S2 |
---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C30H36FN5O3S2/c1-4-36(25-16-18-35(20-25)21(2)22-7-11-24(31)12-8-22)41(37,38)32-17-15-27-29(23-9-13-26(39-3)14-10-23)34-30(33-27)28-6-5-19-40-28/h5-14,19,21,25,32H,4,15-18,20H2,1-3H3,(H,33,34)/t21?,25-/m1/s1 |
InChI Key |
YCOQGGMZWKBBGI-UIDYPRJRSA-N |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(C)C2=CC=C(C=C2)F)S(=O)(=O)NCCC3=C(N=C(N3)C4=CC=CS4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCN(C1CCN(C1)C(C)C2=CC=C(C=C2)F)S(=O)(=O)NCCC3=C(N=C(N3)C4=CC=CS4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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